N-4-Acetyl-4-hydroxysulfamerazine

Catalog No.
S14929370
CAS No.
90831-56-4
M.F
C13H14N4O4S
M. Wt
322.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-4-Acetyl-4-hydroxysulfamerazine

CAS Number

90831-56-4

Product Name

N-4-Acetyl-4-hydroxysulfamerazine

IUPAC Name

N-[4-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfamoyl]phenyl]acetamide

Molecular Formula

C13H14N4O4S

Molecular Weight

322.34 g/mol

InChI

InChI=1S/C13H14N4O4S/c1-8-7-12(19)16-13(14-8)17-22(20,21)11-5-3-10(4-6-11)15-9(2)18/h3-7H,1-2H3,(H,15,18)(H2,14,16,17,19)

InChI Key

KGNVJSUKFQQWNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

N-4-Acetyl-4-hydroxysulfamerazine is a sulfonamide compound characterized by its acetyl and hydroxyl functional groups attached to the sulfonamide moiety. It belongs to a class of antibiotics known for their bacteriostatic properties, which inhibit bacterial growth by interfering with folic acid synthesis. The molecular structure of N-4-Acetyl-4-hydroxysulfamerazine includes a sulfonamide group (-SO2NH2) and an acetyl group (-COCH3) at the nitrogen position, along with a hydroxyl group (-OH) at the para position of the aromatic ring. This specific arrangement contributes to its unique pharmacological properties and metabolic pathways.

Typical of sulfonamides, including:

  • Acetylation: The compound can be acetylated further or deacetylated, influencing its pharmacokinetics and biological activity. The enzyme N-acetyltransferase catalyzes the acetylation process using acetyl-CoA as a cofactor .
  • Hydrolysis: The hydroxyl group can participate in hydrolytic reactions, potentially leading to the formation of other metabolites.
  • Oxidation: The hydroxyl group may also undergo oxidation, resulting in various oxidized derivatives.

These reactions are crucial for understanding the compound's metabolism and elimination from biological systems.

N-4-Acetyl-4-hydroxysulfamerazine exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death. Additionally, studies have shown that the acetylation status affects its potency and bioavailability, with N-acetyl derivatives often demonstrating altered pharmacological profiles compared to their parent compounds .

The synthesis of N-4-Acetyl-4-hydroxysulfamerazine typically involves:

  • Starting Materials: Utilizing sulfamerazine as a precursor.
  • Acetylation Reaction: Treating sulfamerazine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetyl group at the nitrogen position.
  • Hydroxylation: Hydroxylation can be achieved through various methods, including exposure to hydroxylating agents or specific enzymatic pathways that introduce the hydroxyl group at the para position.
sulfamerazine+acetic anhydrideN 4 Acetyl 4 hydroxysulfamerazine\text{sulfamerazine}+\text{acetic anhydride}\rightarrow \text{N 4 Acetyl 4 hydroxysulfamerazine}

N-4-Acetyl-4-hydroxysulfamerazine is primarily used in:

  • Antibiotic Therapy: Effective against bacterial infections, particularly those caused by susceptible strains.
  • Veterinary Medicine: Employed in treating infections in livestock due to its efficacy and safety profile.
  • Research: Utilized in studies investigating sulfonamide metabolism and resistance mechanisms.

Several compounds share structural similarities with N-4-Acetyl-4-hydroxysulfamerazine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
SulfamerazineSulfonamide with amino groupBase compound for acetylation; widely used antibiotic
SulfadimidineContains dimethyl substitutionDifferent metabolic pathways; used in veterinary medicine
SulfadiazineContains pyrimidine ringBroader spectrum of activity; often used for urinary tract infections
SulfamethoxazoleMethyl substitution on the aromatic ringCommonly combined with trimethoprim for synergistic effects

N-4-Acetyl-4-hydroxysulfamerazine stands out due to its specific acetylation and hydroxylation patterns, which significantly influence its biological activity and pharmacokinetics compared to other sulfonamides.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

322.07357611 g/mol

Monoisotopic Mass

322.07357611 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-11-2024

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